(2R)-oxolane-2,3,4-triol
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Overview
Description
(2R)-oxolane-2,3,4-triol is a labeled form of the naturally occurring sugar erythrose, where the carbon at the fourth position is enriched with the carbon-13 isotope. Erythrose is a tetrose saccharide with the chemical formula C4H8O4 and is part of the aldose family due to its aldehyde group . The compound is used extensively in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Mechanism of Action
Target of Action
D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .
Mode of Action
D-[4-13C]Erythrose interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates
Biochemical Pathways
D-[4-13C]Erythrose is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The action of D-[4-13C]Erythrose leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.
Biochemical Analysis
Biochemical Properties
D-[4-13C]Erythrose interacts with several enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is erythrose reductase, which catalyzes the final step of erythritol production . The activity of erythrose reductase and its NADPH-dependency become the limiting node of erythritol production efficiency .
Cellular Effects
D-[4-13C]Erythrose influences cell function by impacting various cellular processes. It plays a crucial role in the synthesis of erythritol, affecting cellular metabolism .
Molecular Mechanism
At the molecular level, D-[4-13C]Erythrose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of erythrose reductase, an enzyme crucial for erythritol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-[4-13C]Erythrose change over time. Studies have shown that the engineered strain YLE-3 can produce 47.85 g/L of erythritol within 144 hours, representing a 63.90% increase compared to the original chassis strain .
Metabolic Pathways
D-[4-13C]Erythrose is involved in the metabolic pathway of erythritol synthesis. It interacts with erythrose reductase, an enzyme that plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-oxolane-2,3,4-triol can be synthesized through the selective degradation of D-glucose. One method involves the oxidation of D-glucose with lead tetraacetate to form di-O-formyl-D-erythrose, which is then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled glucose as a precursor. The labeled glucose is metabolized by bacteria in a controlled environment to produce the desired labeled erythrose .
Chemical Reactions Analysis
Types of Reactions
(2R)-oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for the oxidation of D-glucose to D-erythrose.
Reduction: Sodium borohydride can be used for the reduction of erythrose to erythritol.
Major Products
Oxidation: Erythrose 4-phosphate.
Reduction: Erythritol.
Scientific Research Applications
(2R)-oxolane-2,3,4-triol is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. Some applications include:
Chemistry: Used in the study of metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding protein dynamics and interactions.
Medicine: Used in metabolic studies to trace the pathways of sugars in the body.
Industry: Employed in the production of labeled compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
D-Erythrose: The natural, unlabeled form of erythrose.
D-Threose: A diastereomer of D-erythrose.
Erythritol: The reduced form of erythrose.
Uniqueness
(2R)-oxolane-2,3,4-triol is unique due to its labeled carbon atom, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed mechanisms of biochemical processes is crucial .
Properties
IUPAC Name |
(2R)-oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-RUVKFHFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C([C@@H](O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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